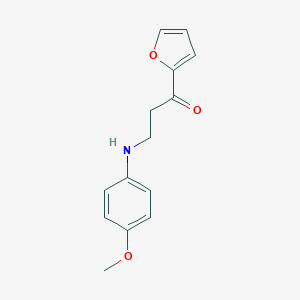

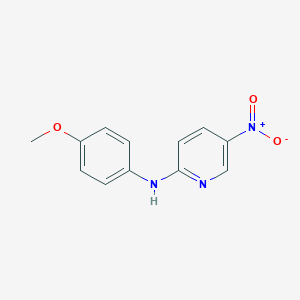

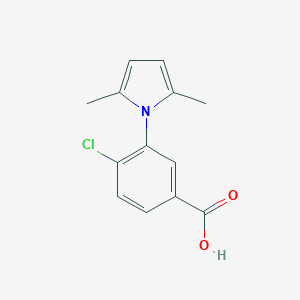

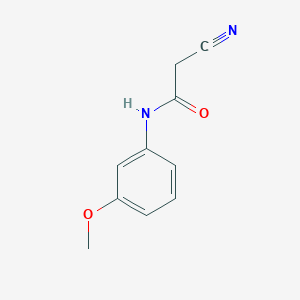

![molecular formula C6H4N2O3S B185826 Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide CAS No. 142141-07-9](/img/structure/B185826.png)

Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isothiazole, a related compound, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .

Synthesis Analysis

Isothiazones, which are similar to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, are produced by oxidation of enamine-thiones .Molecular Structure Analysis

The molecular structure of isothiazole, a related compound, consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .Chemical Reactions Analysis

The synthesis of related compounds often involves reactions with amines and carboxylic acids .Physical And Chemical Properties Analysis

Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C .Aplicaciones Científicas De Investigación

1. Inhibition of Receptor-Interacting Protein Kinase-1 (RIPK1)

- Application Summary: Isothiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of RIPK1, a protein involved in the necroptosis pathway. This pathway regulates inflammatory signaling and cell death in various diseases, including inflammatory and neurodegenerative disorders .

- Methods of Application: A cell-based screening assay was used to identify a novel hit compound 36. Starting from compound 36, a series of scaffolds were designed to improve anti-necroptosis activity, physicochemical properties, and metabolic stability .

- Results: Compound 56, derived from the isothiazolo[5,4-b]pyridine backbone, effectively blocked necroptosis in both human and mouse cells (EC50 = 1-5 nM). It potently binds to RIPK1 (Kd = 13 nM), but not RIPK3 (Kd >10,000 nM). It also displayed excellent cross-species liver microsomal metabolic stability (t1/2 > 90 min) and favorable in vitro safety profiles .

2. Inhibition of Cyclin G-Associated Kinase (GAK)

- Application Summary: Disubstituted isothiazolo[4,3-b]pyridines are known inhibitors of GAK, a kinase involved in a broad array of cellular activities, including trans-Golgi network protein secretion, cell proliferation and differentiation, and cell division through mitosis .

- Methods of Application: A novel synthetic procedure was developed to prepare 3,7-disubstituted isothiazolo[4,3-b]pyridines, starting from 2,4-dichloro-3-nitropyridine .

- Results: The 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was completely devoid of GAK affinity, in contrast to its 3,5- and 3,6-disubstituted congeners .

3. Anti-SIRS Activity

- Application Summary: Isothiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of RIPK1, a protein involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders . These compounds have shown potent in vivo anti-SIRS (Systemic Inflammatory Response Syndrome) activity .

- Methods of Application: A cell-based screening assay was used to identify a novel hit compound 36. Starting from compound 36, a series of scaffolds were designed to improve anti-necroptosis activity, physicochemical properties, and metabolic stability .

- Results: Compound 56, derived from the isothiazolo[5,4-b]pyridine backbone, effectively blocked necroptosis in both human and mouse cells (EC50 = 1-5 nM). It potently binds to RIPK1 (Kd = 13 nM), but not RIPK3 (Kd >10,000 nM). Importantly, compound 56 displayed excellent cross-species liver microsomal metabolic stability (t1/2 > 90 min). Furthermore, pre-treatment with 56 significantly reduced hypothermia and lethal shock in the systemic inflammatory response syndrome mice model .

4. Inhibition of Numb-Associated Kinase (NAK) Family

- Application Summary: Disubstituted isothiazolo[4,3-b]pyridines are known inhibitors of the Numb-associated kinase (NAK) family of serine/threonine kinases, which are involved in a broad array of cellular activities, including trans-Golgi network protein secretion, cell proliferation and differentiation, and cell division through mitosis .

- Methods of Application: A novel synthetic procedure was developed to prepare 3,7-disubstituted isothiazolo[4,3-b]pyridines, starting from 2,4-dichloro-3-nitropyridine .

- Results: The 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was completely devoid of GAK affinity, in contrast to its 3,5- and 3,6-disubstituted congeners .

5. Anti-Inflammatory Activity

- Application Summary: Isothiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of RIPK1, a protein involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders . These compounds have shown potent in vivo anti-inflammatory activity .

- Methods of Application: A cell-based screening assay was used to identify a novel hit compound 36. Starting from compound 36, a series of scaffolds were designed to improve anti-necroptosis activity, physicochemical properties, and metabolic stability .

- Results: Compound 56, derived from the isothiazolo[5,4-b]pyridine backbone, effectively blocked necroptosis in both human and mouse cells (EC50 = 1-5 nM). A binding assay showed that compound 56 potently binds to RIPK1 (Kd = 13 nM), but not RIPK3 (Kd >10,000 nM). Importantly, compound 56 displayed excellent cross-species liver microsomal metabolic stability (t1/2 > 90 min). Furthermore, compound 56 exhibited favorable in vitro safety profiles in hERG and CYP assays .

6. Inhibition of Trans-Golgi Network Protein Secretion

- Application Summary: Disubstituted isothiazolo[4,3-b]pyridines are known inhibitors of the Numb-associated kinase (NAK) family of serine/threonine kinases, which are involved in a broad array of cellular activities, including trans-Golgi network protein secretion .

- Methods of Application: A novel synthetic procedure was developed to prepare 3,7-disubstituted isothiazolo[4,3-b]pyridines, starting from 2,4-dichloro-3-nitropyridine .

- Results: The 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was completely devoid of GAK affinity, in contrast to its 3,5- and 3,6-disubstituted congeners .

Direcciones Futuras

Propiedades

IUPAC Name |

1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S/c9-6-4-1-2-7-3-5(4)12(10,11)8-6/h1-3H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDUJMWEISRJAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569103 |

Source

|

| Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide | |

CAS RN |

142141-07-9 |

Source

|

| Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

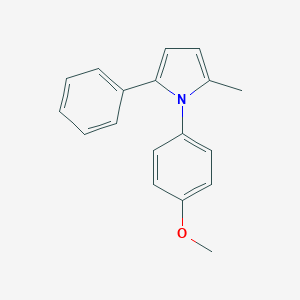

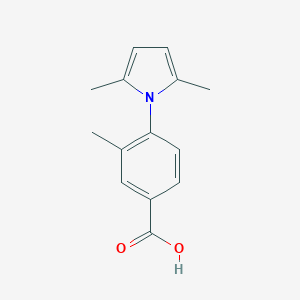

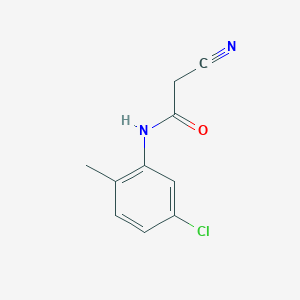

![6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B185768.png)